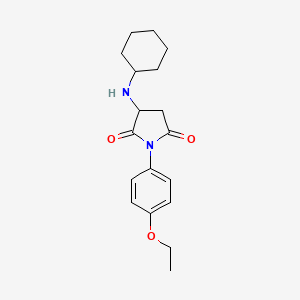
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of drugs known as ampakines, which modulate the activity of AMPA receptors in the brain, leading to enhanced synaptic plasticity and improved cognitive function.
作用機序
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. By enhancing the activity of AMPA receptors, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to increase the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning. It also increases the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of synaptic plasticity and memory consolidation. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
実験室実験の利点と制限
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and can be easily synthesized in large quantities. However, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its limited solubility in water and its short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for the study of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione on cognitive function and brain plasticity. Additionally, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Overall, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione represents a promising avenue for the development of cognitive enhancers and the study of brain function and plasticity.
合成法
The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclohexanone to form 4-ethoxyphenylcyclohexanone hydrazone, which is then reacted with ethyl acetoacetate to form 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the final product, making it suitable for use in research studies.
科学的研究の応用
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models and has shown promising results in improving cognitive function. It has been shown to enhance memory consolidation and retrieval, improve attention and learning, and increase wakefulness and arousal. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been studied in human clinical trials, where it has been shown to improve working memory and attention in healthy individuals and in patients with cognitive impairments.
特性
IUPAC Name |
3-(cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(21)12-16(18(20)22)19-13-6-4-3-5-7-13/h8-11,13,16,19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCAQQRBDNKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)

![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)
